molecular formula C12H22FN3O B11744284 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

Cat. No.: B11744284
M. Wt: 243.32 g/mol
InChI Key: DECRPYIAPYLSNY-UHFFFAOYSA-N
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Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring, a dimethyl substitution at the 1 and 3 positions, and a propan-2-yloxypropylamine group attached to the pyrazole ring.

Preparation Methods

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, such as 3-(propan-2-yloxy)propylamine, under basic conditions. The reaction typically takes place in a polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be compared with other similar compounds, such as:

    5-fluoro-1,3-dimethyl-1H-pyrazole: Lacks the propan-2-yloxypropylamine group, making it less versatile in terms of chemical reactivity and biological activity.

    3-(propan-2-yloxy)propylamine: Lacks the pyrazole ring, resulting in different chemical and biological properties.

    1,3-dimethyl-1H-pyrazole:

Properties

Molecular Formula

C12H22FN3O

Molecular Weight

243.32 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C12H22FN3O/c1-9(2)17-7-5-6-14-8-11-10(3)15-16(4)12(11)13/h9,14H,5-8H2,1-4H3

InChI Key

DECRPYIAPYLSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCCCOC(C)C)F)C

Origin of Product

United States

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